molecular formula C29H20N6O3 B3182756 N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea CAS No. 129165-82-8

N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea

Cat. No.: B3182756
CAS No.: 129165-82-8
M. Wt: 500.5 g/mol
InChI Key: NCJRIAUJDRRABM-UHFFFAOYSA-N
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Description

N,N’-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea typically involves the reaction of 6-benzoyl-1H-benimidazole with urea under specific conditions. The reaction may require a catalyst and is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and continuous flow reactors may be used to ensure consistent quality and efficiency. The choice of solvents and catalysts is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties in treating diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(benzimidazol-2-yl)-urea: Lacks the benzoyl groups, leading to different chemical and biological properties.

    6-Benzoyl-1H-benimidazole: A precursor in the synthesis of the target compound, with distinct applications.

    Benzimidazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

N,N’-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea is unique due to the presence of both benzimidazole and benzoyl groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,3-bis(6-benzoyl-1H-benzimidazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N6O3/c36-25(17-7-3-1-4-8-17)19-11-13-21-23(15-19)32-27(30-21)34-29(38)35-28-31-22-14-12-20(16-24(22)33-28)26(37)18-9-5-2-6-10-18/h1-16H,(H4,30,31,32,33,34,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJRIAUJDRRABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)NC4=NC5=C(N4)C=C(C=C5)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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